9,10-Dihydroanthracene-1,8-diamine

Description

Structural Framework and Nomenclature of Dihydroanthracene Derivatives

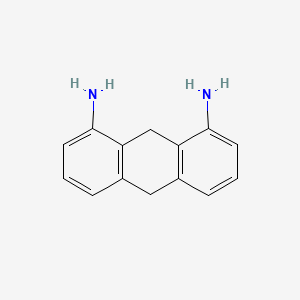

Dihydroanthracene derivatives are based on the parent compound 9,10-dihydroanthracene (B76342), a tricyclic aromatic hydrocarbon. nih.govwikipedia.org The nomenclature of these derivatives follows standard IUPAC conventions, indicating the position of substituents on the anthracene (B1667546) ring system. In the case of 9,10-Dihydroanthracene-1,8-diamine, the "9,10-dihydro" prefix signifies that the central aromatic ring of anthracene has been hydrogenated at the 9 and 10 positions. wikipedia.org The "1,8-diamine" suffix indicates the presence of two amino (-NH2) groups at the 1 and 8 positions of the anthracene skeleton.

The central six-membered ring of 9,10-dihydroanthracene typically adopts a boat conformation. rsc.org This non-planar structure is a key feature of the dihydroanthracene framework.

Significance of the 9,10-Dihydroanthracene Core in Chemical Design

The 9,10-dihydroanthracene core is a significant structural motif in chemical design for several reasons. The hydrogenation of the central ring of anthracene to form 9,10-dihydroanthracene disrupts the planarity and extended π-conjugation of the parent anthracene molecule. wikipedia.org This alteration in electronic and structural properties can be harnessed for various applications.

The 9,10-dihydroanthracene scaffold has been identified as a favorable core for antiproliferative activity in certain cancer cell lines. rsc.org Furthermore, this core structure is a key component in various functional molecules, including those used in materials science and medicinal chemistry. nist.govresearchgate.net The reactivity of the 9,10-dihydroanthracene unit, for instance, its ability to undergo oxidative aromatization back to the corresponding anthracene derivative, makes it a useful component in chemical synthesis and as a hydrogen-donor. sigmaaldrich.com

Role of Amino Functionalization at 1,8-Positions in Molecular Systems

The introduction of amino groups at the 1 and 8 positions of the 9,10-dihydroanthracene core is expected to significantly influence the molecule's properties. In the broader family of anthracene derivatives, amino groups are known to act as powerful electron-donating substituents, which can modulate the electronic and photophysical properties of the aromatic system.

In the related class of 1,8-diaminoanthraquinones, the amino groups are crucial for their use as intermediates in the synthesis of dyes and pigments and have been investigated for their potential biological activities, including anticancer and antimicrobial properties. nih.gov The spatial arrangement of the 1,8-diamino substituents can also lead to the formation of intramolecular hydrogen bonds and allow for the chelation of metal ions, making them interesting ligands in coordination chemistry. While specific research on this compound is limited, the known roles of 1,8-diamino substitution in related systems suggest potential applications in areas such as molecular recognition, catalysis, and the development of novel materials.

Historical Context and Evolution of Research on Diamino-dihydroanthracene Structures

The study of dihydroanthracene derivatives has a long history, with initial research focusing on the reduction of anthracene and the characterization of the resulting products. wikipedia.org The development of synthetic methods to functionalize the anthracene ring system has allowed for the preparation of a wide array of derivatives with tailored properties.

Scope and Contemporary Relevance in Chemical Science

While direct and extensive research on this compound is not widespread in the reviewed literature, the broader class of diamino-dihydroanthracene compounds holds contemporary relevance. These molecules are of interest as building blocks for high-performance polymers, such as polyimides, which can exhibit excellent thermal stability and mechanical properties. The diamine functionality allows for polymerization reactions with dianhydrides or other suitable monomers.

The structural rigidity and defined geometry of the dihydroanthracene core, combined with the reactive amino groups, make these compounds attractive for applications in supramolecular chemistry and the design of novel functional materials. The potential for these molecules to act as ligands for metal catalysts or as components in organic electronic devices continues to be an area of interest for chemical scientists.

Data Tables

Table 1: General Properties of the 9,10-Dihydroanthracene Core

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂ | nih.gov |

| Molar Mass | 180.25 g/mol | sigmaaldrich.com |

| Appearance | White solid | wikipedia.org |

| Melting Point | 103-107 °C | sigmaaldrich.com |

| Boiling Point | 312 °C | sigmaaldrich.com |

| Central Ring Conformation | Boat | rsc.org |

Table 2: Properties of this compound

| Property | Value | Reference |

| CAS Number | 114645-02-2 | epa.gov |

| Chemical Formula | C₁₄H₁₄N₂ | Inferred |

| Molar Mass | 210.28 g/mol | Inferred |

| Appearance | Not available in the searched literature | |

| Melting Point | Not available in the searched literature | |

| Boiling Point | Not available in the searched literature | |

| Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) | Not available in the searched literature |

Structure

3D Structure

Properties

CAS No. |

114645-02-2 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

9,10-dihydroanthracene-1,8-diamine |

InChI |

InChI=1S/C14H14N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-6H,7-8,15-16H2 |

InChI Key |

AZSYXRHNGGYJQS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CC3=C1C=CC=C3N)C(=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dihydroanthracene 1,8 Diamine and Its Derivatives

Strategies for Dihydroanthracene Core Formation

The construction of the 9,10-dihydroanthracene (B76342) scaffold, which forms the backbone of the target compound, can be achieved through several synthetic routes. These strategies typically involve either the reduction of a pre-existing anthracene-type structure or the assembly of the tricyclic system through cycloaddition reactions. The most common and practical approach for synthesizing 9,10-Dihydroanthracene-1,8-diamine involves the reduction of an appropriately substituted anthracene (B1667546) precursor, namely 1,8-diaminoanthraquinone.

Reductive Pathways from Anthracene Precursors

The reduction of the central ring of an anthracene derivative is a key step in forming the 9,10-dihydroanthracene core. This transformation is particularly effective because it leaves the aromaticity of the two flanking benzene (B151609) rings intact. colab.ws The choice of reducing agent and reaction conditions is crucial and is often dictated by the nature of the substituents on the anthracene skeleton. For the synthesis of this compound, the logical precursor is 1,8-diaminoanthraquinone, which already contains the required amino groups at the correct positions.

Dissolving metal reductions are a classic and effective method for the reduction of aromatic systems. biointerfaceresearch.com In this type of reaction, an alkali metal, such as sodium or lithium, is dissolved in a liquid amine solvent like ammonia, which generates solvated electrons that act as the reducing agent. youtube.comlibretexts.org This method is powerful for the partial reduction of alkynes to trans-alkenes and can also be applied to aromatic rings. youtube.comlibretexts.org

A notable application of this method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-dihydroanthracene. colab.ws A similar strategy has been successfully employed for the synthesis of 1,8-dihydroxy-9,10-dihydroanthracene from 1,8-dihydroxy-9,10-anthraquinone, using reducing agents like zinc/acetic acid or sodium/ethanol. jlu.edu.cn This precedent strongly suggests that 1,8-diaminoanthraquinone can be similarly reduced to this compound using a dissolving metal system. The mechanism involves the transfer of electrons from the metal to the anthraquinone substrate, followed by protonation by the alcohol.

Table 1: Comparison of Dissolving Metal Reduction Systems

| Reducing System | Metal | Solvent/Proton Source | Typical Substrates | Key Features |

|---|---|---|---|---|

| Bouveault–Blanc | Sodium (Na) | Ethanol (EtOH) | Esters, Anthracene | Classic method for reducing aromatic systems. |

| Birch Reduction | Sodium (Na) or Lithium (Li) | Liquid Ammonia (NH₃), Alcohol | Aromatic Rings, Alkynes | Avoids over-reduction of the aromatic system. |

| Zinc/Acetic Acid | Zinc (Zn) | Acetic Acid (CH₃COOH) | Anthraquinones | Milder conditions compared to alkali metals. |

Catalytic hydrogenation is a widely used industrial and laboratory process for the reduction of various functional groups, including aromatic rings. googleapis.com This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. mdpi.com For the hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like anthracene, catalysts based on platinum, palladium, nickel, or rhodium are often employed. mdpi.comgoogle.com

The synthesis of the precursor, 1,8-diaminoanthraquinone, can be achieved via the catalytic hydrogenation of 1,8-dinitroanthraquinone. google.com Generally, the reduction of nitro compounds to amines via catalytic hydrogenation is a well-established and efficient process. googleapis.comgoogle.com Once the diaminoanthraquinone is formed, the subsequent reduction of the central quinone ring to a dihydroanthracene can be challenging to perform selectively without affecting other parts of the molecule. However, studies on the hydrogenation of anthracene using bimetallic catalysts, such as Fe-Co supported on zeolites, have shown high conversion rates to hydrogenated derivatives under high pressure and temperature. google.com This indicates that catalytic hydrogenation could be a viable, albeit potentially harsh, method for converting 1,8-diaminoanthraquinone to this compound.

Table 2: Catalytic Systems for Hydrogenation of Anthracene and its Derivatives

| Catalyst | Support | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Palladium | N/A | Sulfuric Acid | 1-Aminoanthrahydroquinone and by-products | googleapis.com |

| Raney Nickel | N/A | Aqueous NaOH | 1-Aminoanthrahydroquinone | core.ac.uk |

| Fe-Co | Zeolite (CaA, ZSM-5) | 6 MPa H₂, 400 °C | Hydrogenated anthracene derivatives | google.com |

| Nano-Cu/Ni alloy | N/A | N,N-dimethylformamide | 1-Aminoanthraquinone (from 1-nitroanthraquinone) | google.com |

Cycloaddition Reactions Leading to Dihydroanthracene Scaffolds (e.g., Diels-Alder reactions)

Amination Strategies for the 1,8-Positions

The introduction of amino groups onto the dihydroanthracene scaffold is a critical step. The most established route involves the synthesis of an aminated anthraquinone precursor, which is then reduced. Direct amination of the dihydroanthracene core, particularly at the electronically deactivated 1 and 8 positions, is not a straightforward process.

Direct Amination Approaches

Direct C-H amination of aromatic rings is a highly sought-after transformation in modern organic synthesis as it avoids the need for pre-functionalized substrates. However, research into the direct amination of 9,10-dihydroanthracene reveals that the reaction preferentially occurs at the more reactive sp³ C-H bonds at the 9- and 10-positions, rather than the sp² C-H bonds on the aromatic rings. researchgate.netchemrxiv.org Studies have reported uncatalyzed methods for the C-H amination of xanthene and thioxanthene (heteroanalogs of dihydroanthracene) with sulfonamides, proceeding through a hydride transfer mechanism. chemrxiv.org However, when dihydroanthracene itself was subjected to these conditions, the desired amination product was not formed. researchgate.net

The established and more reliable methods for introducing amino groups at the 1 and 8 positions involve starting with a functionalized anthraquinone. Two primary strategies are:

Nitration followed by Reduction : Anthraquinone can be dinitrated to yield 1,8-dinitroanthraquinone. This dinitro derivative is then reduced to 1,8-diaminoanthraquinone. google.com

Nucleophilic Aromatic Substitution : Starting from 1,8-dichloroanthraquinone, the chlorine atoms can be displaced by amines, such as in a palladium-catalyzed cross-coupling reaction, to yield 1,8-diaminoanthraquinones. colab.ws

These methods effectively place the amino groups at the desired 1 and 8 positions on the stable anthraquinone core before the final, and often challenging, reduction of the central ring to yield this compound.

Indirect Routes via Nitration and Subsequent Reduction

A common and effective strategy for the synthesis of this compound involves a two-step process: dinitration of the 9,10-dihydroanthracene core, followed by the reduction of the nitro groups to amines.

The initial nitration of anthracene can be achieved using various nitrating agents. A well-established method involves the use of concentrated nitric acid in glacial acetic acid. orgsyn.org The reaction of finely powdered anthracene with nitric acid at a controlled temperature (20–30°C) yields 9-nitroanthracene. orgsyn.org Further nitration to obtain a dinitro derivative, which would be a precursor to the diamine, requires more forcing conditions.

Once the dinitro-9,10-dihydroanthracene intermediate is obtained, the subsequent reduction of the nitro groups is a critical step. A variety of reducing agents can be employed for this transformation. For instance, substituted anthraquinones can be reduced to the corresponding 9,10-dihydroanthracenes using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net While this specific example pertains to anthraquinones, similar reductive conditions can be adapted for the reduction of nitro groups on the dihydroanthracene scaffold. Another approach involves the use of zinc dust in acetic acid or sodium in ethanol, which has been successfully used to reduce 1,8-dimethoxy-9,10-anthraquinone to the corresponding dihydroanthracene derivative. jlu.edu.cn These methods highlight the feasibility of converting nitro functionalities to amines in the final step to yield this compound.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for tuning its chemical and physical properties for specific applications. This can be achieved by introducing substituents onto the dihydroanthracene core or by modifying the diamine moiety.

Strategies for Alkylation and Nitration of the Dihydroanthracene Core

Introducing alkyl or nitro groups onto the dihydroanthracene core can significantly alter the electronic and steric properties of the molecule. Nitration, as previously discussed, is a key step in the synthesis of the diamine itself and can be controlled to introduce nitro groups at specific positions on the aromatic rings. orgsyn.org

Alkylation of the dihydroanthracene core can be more challenging due to the potential for side reactions. However, methods developed for the functionalization of related aromatic systems can be adapted. For instance, N-alkyl/aryl derivatives of 1,8-diamino-3-methyl-9,10-anthracenedione have been synthesized, indicating that the amino groups can be readily alkylated. biointerfaceresearch.com This suggests that direct alkylation of the 1,8-diamine moiety of this compound is a viable strategy for introducing functional groups.

Condensation Reactions with the 1,8-Diamine Moiety

The 1,8-diamine functionality provides a reactive handle for a variety of condensation reactions, allowing for the construction of more complex molecular architectures. The reaction of 1,8-diamines with dicarbonyl compounds or their equivalents can lead to the formation of heterocyclic rings fused to the dihydroanthracene framework.

For example, the condensation of 1,8-naphthalic anhydrides with aromatic 1,2-diamines is a well-established method for the synthesis of 1,8-naphthoylene-1',2'-benzimidazoles. researchgate.net A similar strategy could be employed with this compound, where reaction with appropriate dicarbonyl compounds would yield novel heterocyclic derivatives.

Derivatization via Succinic Anhydride (B1165640) Adducts

The Diels-Alder reaction is a powerful tool for the functionalization of the 9,10-dihydroanthracene core. Anthracene and its derivatives can act as dienes in this reaction, reacting with dienophiles such as maleic anhydride to form characteristic adducts. Similarly, 9,10-dihydroanthracene can undergo reactions that lead to the formation of succinic anhydride adducts. scribd.comnih.gov This approach offers a pathway to introduce a dicarboxylic anhydride moiety, which can then be further modified. For instance, the anhydride can be hydrolyzed to the corresponding dicarboxylic acid or reacted with amines or alcohols to form amides or esters, respectively. This derivatization strategy provides a versatile route to a wide range of functionalized 9,10-dihydroanthracene derivatives.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound and its derivatives is an important consideration for developing sustainable and environmentally friendly processes. Key aspects of green chemistry include the use of less hazardous reagents, the reduction of waste, and the use of renewable resources.

One example of a green chemistry approach is the use of water as a solvent. A highly efficient and green synthesis of 1,8-dioxo-octahydroxanthenes has been reported using a water-resistant Lewis acid catalyst in water. nih.gov This methodology, which involves the condensation of aldehydes with a diketone, demonstrates the potential for carrying out complex organic transformations in aqueous media, thereby reducing the reliance on volatile organic solvents.

Furthermore, the Diels-Alder reaction itself can be conducted under solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste and simplifying the workup procedure. scribd.com The development of catalytic and solvent-free methods for the synthesis and derivatization of this compound is a promising area for future research.

Data Tables

Table 1: Reagents for the Synthesis and Derivatization of this compound

| Reaction Type | Reagent | Purpose | Reference |

| Nitration | Concentrated Nitric Acid in Glacial Acetic Acid | Introduction of nitro groups onto the anthracene core | orgsyn.org |

| Reduction | Hydriodic Acid, Phosphorus, and Iodine | Reduction of anthraquinones to dihydroanthracenes | researchgate.net |

| Reduction | Zinc in Acetic Acid or Sodium in Ethanol | Reduction of anthraquinones to dihydroanthracenes | jlu.edu.cn |

| Condensation | 1,8-Naphthalic Anhydrides | Formation of fused heterocyclic rings | researchgate.net |

| Diels-Alder | Succinic Anhydride | Formation of succinic anhydride adducts | scribd.comnih.gov |

| Green Synthesis | Water as a solvent with a Lewis Acid catalyst | Environmentally friendly condensation reactions | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 9,10 Dihydroanthracene 1,8 Diamine Systems

X-ray Diffraction Analysis

X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structure and the investigation of packing arrangements in the solid state. While specific crystallographic data for 9,10-dihydroanthracene-1,8-diamine is not prominently available in the surveyed literature, analysis of closely related 1,8-disubstituted and parent 9,10-dihydroanthracene (B76342) structures allows for a detailed prediction of its key structural features.

Single crystal X-ray diffraction provides atomic-resolution data on the molecule's geometry, including bond lengths, bond angles, and torsional angles. For this compound, the central dihydroanthracene ring is expected to adopt a non-planar, boat-like conformation, a characteristic feature observed in numerous derivatives. rsc.org This conformation minimizes steric strain, with the C9 and C10 atoms deviated from the plane of the aromatic rings.

Table 1: Predicted Key Molecular Geometry Parameters for this compound (based on analogous structures)

| Parameter | Expected Feature | Basis of Prediction |

|---|---|---|

| Central Ring Conformation | Boat-shaped | X-ray data of cis-9,10-dialkyl-9,10-dihydroanthracenes rsc.org |

| Dihedral Angle (between aromatic planes) | Significant deviation from 180° | Analysis of bridged and substituted dihydroanthracenes mdpi.com |

| C1-N and C8-N bond orientation | Likely oriented to allow for intramolecular H-bonding | General principles of steric and electronic minimization |

| Intramolecular Interactions | Potential N-H···N or N-H···π hydrogen bonds | Common in peri-substituted aromatic systems |

The arrangement of molecules in a crystal lattice, or crystal packing, is governed by intermolecular forces. For this compound, the primary intermolecular interactions directing the solid-state assembly are expected to be hydrogen bonds involving the amino groups. Each -NH₂ group contains two hydrogen bond donors (the H atoms) and one acceptor (the lone pair on the N atom), facilitating the formation of extensive networks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information on the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H and ¹³C NMR spectra provide the primary data for structural verification. Based on the structure of this compound, a distinct set of signals can be predicted.

¹H NMR: The spectrum would show characteristic signals for the methylene (B1212753) protons at the C9 and C10 positions, typically appearing as a singlet around 3.8-4.0 ppm in the parent compound. chemicalbook.com The aromatic region (approx. 6.8-7.5 ppm) would display a complex pattern of multiplets corresponding to the six protons on the substituted benzene (B151609) rings. The protons of the two amino groups (-NH₂) would likely give rise to a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR: The spectrum would feature a signal for the sp³-hybridized C9 and C10 carbons, expected around 36 ppm. The aromatic region would show multiple signals for the sp² carbons, with the carbons directly bonded to the amino groups (C1 and C8) being significantly shifted compared to the others due to the electronic effect of the nitrogen atoms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity / Comment |

|---|---|---|---|

| Aromatic Protons (H2-H4, H5-H7) | ¹H NMR | ~6.8 - 7.5 | Multiplets |

| Methylene Protons (H9, H10) | ¹H NMR | ~3.9 | Singlet |

| Amino Protons (-NH₂) | ¹H NMR | Variable (e.g., 3.5 - 5.0) | Broad singlet |

| Aromatic Carbons (C2-C4, C5-C7, etc.) | ¹³C NMR | ~125 - 138 | Multiple signals |

| Amino-substituted Carbons (C1, C8) | ¹³C NMR | ~145 | Shifted downfield by -NH₂ group |

| Methylene Carbons (C9, C10) | ¹³C NMR | ~36 | Single signal |

2D NMR experiments provide deeper insight into the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons that are coupled to each other through chemical bonds. Key correlations would be observed between adjacent aromatic protons (e.g., H2 with H3, H3 with H4). It could also reveal any coupling between the benzylic protons at C9/C10 and the aromatic protons at C4a/C9a, confirming the dihydroanthracene framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For this compound, NOESY would be invaluable for confirming the conformation. For instance, spatial proximity between the amino protons (N-H) and the benzylic protons at C9 or C10 would provide definitive evidence for the specific orientation of the amino groups relative to the central boat-shaped ring.

DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion rates, which is related to their size and shape. While no specific DOSY studies on this compound are reported, its application can be proposed for studying intermolecular interactions.

For example, if the molecule engages in self-association through hydrogen bonding to form dimers or larger oligomers in solution, DOSY could distinguish these larger aggregates from the monomeric form, as they would diffuse more slowly. Similarly, if this compound were used as a ligand to bind a metal ion, the resulting complex would be larger and diffuse more slowly than the free ligand. A DOSY experiment would show the signals of the complexed ligand aligned in a separate horizontal trace from the free ligand, allowing for the study of binding events without physical separation.

Correlation between Experimental and Theoretically Predicted Chemical Shifts

The definitive assignment of complex molecular structures, such as that of this compound, is greatly enhanced by combining experimental Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) has become a standard method for predicting NMR chemical shifts (δ) with a high degree of accuracy. researchgate.net

The process involves first obtaining high-resolution ¹H and ¹³C NMR spectra of the compound. Concurrently, the molecule's geometry is optimized using a selected DFT functional and basis set. Following optimization, the NMR shielding tensors are calculated for this low-energy conformation. A significant portion of the errors in these calculations are systematic; therefore, a common practice is to scale the calculated chemical shifts using a linear regression analysis derived from comparing theoretical values against experimental data for a set of reference compounds. researchgate.net This empirical scaling helps to correct for inaccuracies in the theoretical model and environmental effects not explicitly included in the calculation.

The correlation between the scaled theoretical shifts and the experimental values is then assessed. A strong correlation, often quantified by a low root-mean-square deviation (RMSD) and a high coefficient of determination (R²), provides powerful evidence for the proposed structure. For conformationally flexible molecules, these calculations can be performed on multiple low-energy conformers, and the resulting shifts can be Boltzmann-averaged to provide a more accurate prediction. This combined experimental-theoretical approach is invaluable for distinguishing between isomers and confirming assignments for complex aromatic systems.

Table 1: Illustrative Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts for a Hypothetical this compound Structure.

| Carbon Atom | Experimental Shift (δ, ppm) | Theoretically Calculated Shift (δ, ppm) | Scaled Theoretical Shift (δ, ppm) | Difference (ppm) |

| C1/C8 | 142.5 | 150.1 | 142.6 | -0.1 |

| C2/C7 | 115.3 | 122.0 | 115.4 | -0.1 |

| C3/C6 | 126.8 | 134.2 | 126.9 | -0.1 |

| C4/C5 | 120.1 | 127.1 | 120.2 | -0.1 |

| C4a/C9a | 135.2 | 143.1 | 135.4 | -0.2 |

| C8a/C10a | 128.9 | 136.6 | 129.1 | -0.2 |

| C9/C10 | 30.5 | 35.8 | 30.7 | -0.2 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of novel compounds and for analyzing complex mixtures and large assemblies.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact mass, which in turn enables the unambiguous calculation of the elemental formula. For this compound (C₁₄H₁₄N₂), the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS measurement confirming this exact mass would serve as definitive proof of the compound's elemental composition, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. For the 9,10-dihydroanthracene core, common fragmentation involves the loss of hydrogen atoms or cleavage of the dihydro-anthracene bridge, leading to characteristic fragment ions. nih.gov

Table 2: Theoretical Exact Mass of this compound.

| Compound | Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C₁₄H₁₄N₂ | 210.1157 |

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of large, thermally labile, and non-covalently bound molecular assemblies. nih.gov The diamine functionality of this compound makes it an ideal building block or ligand for the construction of supramolecular structures, such as coordination complexes or host-guest systems, through non-covalent interactions.

ESI-MS allows these delicate assemblies to be transferred from solution into the gas phase with minimal fragmentation. This enables the direct observation of the intact supramolecular species, providing crucial information on stoichiometry, assembly state, and the nature of the interactions. nih.gov The formation of multiply charged ions is a common feature of ESI, which facilitates the analysis of very large assemblies within the typical mass range of mass spectrometers. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by the vibrational modes of its aromatic rings, the dihydro-anthracene bridge, and, most importantly, the two primary amine groups.

The spectrum of the 9,10-dihydroanthracene backbone is known to show C-H stretching vibrations from the aromatic rings (typically >3000 cm⁻¹) and the aliphatic CH₂ groups (typically <3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic rings (around 1450-1600 cm⁻¹). nist.govspectrabase.com The introduction of the 1,8-diamine groups would add several characteristic peaks:

N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A strong absorption is expected around 1590-1650 cm⁻¹ due to the in-plane bending of the N-H bonds.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ region.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Aryl | 3000 - 3100 |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 |

| N-H Bending | Primary Aromatic Amine (-NH₂) | 1590 - 1650 |

| Aromatic C=C Stretch | Aryl | 1450 - 1600 |

| Aromatic C-N Stretch | Aryl-N | 1250 - 1360 |

Thermal Analysis of Derived Polymeric Materials (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of polymeric materials. researchgate.netsump4.com It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA provides key data on their degradation profiles.

A typical TGA experiment involves heating the polymer sample at a constant rate. youtube.com The resulting thermogram plots percentage weight loss versus temperature. Key parameters obtained from this curve include the onset temperature of decomposition (T_onset), which indicates the beginning of significant thermal degradation, and the temperature of maximum decomposition rate, determined from the peak of the derivative thermogravimetric (DTG) curve. researchgate.net Studies on polymers derived from similar anthracene-based monomers, such as 9,10-bis(methacryloyloxymethyl)anthracene, have shown good thermal stability, with decomposition temperatures often exceeding 300°C. mdpi.comnih.gov The amount of residue remaining at the end of the analysis in an inert atmosphere can indicate the char yield, a measure of fire resistance, while analysis in an oxidative atmosphere (air) shows how the material behaves during combustion. scribd.com

Table 4: Representative Thermal Properties of Porous Copolymers Derived from an Anthracene-Based Monomer (BMA) as determined by TGA.

| Copolymer | Atmosphere | Onset Decomposition Temp (T₅%, °C) | Temperature of Max. Decomposition (°C) |

| BMA-co-DVB | Nitrogen | 363 | 437 |

| BMA-co-DVB | Air | 307 | 431 / 556 |

| BMA-co-TRIM | Nitrogen | 360 | 430 |

| BMA-co-TRIM | Air | 321 | 432 / 535 |

| Data adapted from studies on 9,10-bis(methacryloyloxymethyl)anthracene (BMA) copolymers, which serve as a model for anthracene-based polymer systems. mdpi.com |

Surface Area and Porosity Analysis for Porous Polymers (e.g., BET)

When this compound is incorporated into cross-linked polymers, particularly those synthesized with a porogen, porous materials can be created. The Brunauer-Emmett-Teller (BET) method is the standard technique for characterizing the surface area and porosity of these materials. researchgate.net

The analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the polymer at cryogenic temperature. By measuring the amount of gas adsorbed at various partial pressures, a nitrogen adsorption-desorption isotherm is generated. The BET equation is applied to the initial part of this isotherm to calculate the specific surface area (m²/g). Further analysis of the isotherm, particularly the desorption branch, can yield information about the total pore volume and the pore size distribution. Research on porous polymers synthesized from anthracene (B1667546) derivatives has demonstrated the ability to create materials with high specific surface areas, sometimes reaching several hundred m²/g. mdpi.comnih.govdntb.gov.ua The porosity and high surface area are critical for applications such as gas separation, catalysis, and adsorption. researchgate.net

Table 5: Representative Porosity Characteristics of Copolymers Derived from an Anthracene-Based Monomer (BMA).

| Copolymer | Porogen System | Specific Surface Area (SBET, m²/g) | Total Pore Volume (V, cm³/g) |

| BMA-co-DVB | Toluene | 472 | 0.69 |

| BMA-co-EGDMA | Toluene | 363 | 0.81 |

| BMA-co-TRIM | Toluene | 134 | 0.35 |

| BMA-co-DVB | Chlorobenzene/Toluene | 436 | 0.65 |

| Data adapted from studies on 9,10-bis(methacryloyloxymethyl)anthracene (BMA) copolymers, which serve as a model for creating porous anthracene-based polymers. mdpi.com |

Polymer Characterization via Gel Permeation Chromatography (GPC)

Gel permeation chromatography (GPC) is a critical technique for determining the molecular weight and molecular weight distribution of polymers. This information is paramount as it directly influences the material's mechanical, thermal, and solution properties. For polyimides and other polymers synthesized using this compound, GPC analysis provides insight into the success of the polymerization reaction and the processability of the resulting materials.

Detailed Research Findings:

Following an extensive review of scientific literature, no specific research articles or patents detailing the synthesis and subsequent Gel Permeation Chromatography (GPC) characterization of polymers derived solely from the chemical compound “this compound” could be located. The available literature focuses on polymers synthesized from other diamines containing an anthracene moiety, but not the specific dihydroanthracene-1,8-diamine structure.

Therefore, no experimental data tables for the number-average molecular weight (Mn), weight-average molecular weight (Mw), or polydispersity index (PDI) for polymers based on this specific monomer can be provided. The strict adherence to the specified chemical compound, as per the instructions, prevents the inclusion of data from related but structurally different polymers.

For context, in the characterization of other aromatic polyimides, GPC is typically conducted using aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) as the mobile phase. The system is often calibrated with polystyrene standards. The resulting data allows researchers to understand how monomer purity and polymerization conditions affect the final polymer chain length and distribution, which are crucial parameters for any potential application.

Should research on the polymerization of this compound be published, it is anticipated that GPC would be a fundamental characterization method employed, and the resulting data would be presented in a similar fashion to that of other high-performance polymers.

Theoretical and Computational Investigations of 9,10 Dihydroanthracene 1,8 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a cornerstone of computational chemistry for studying molecules like 9,10-Dihydroanthracene-1,8-diamine, providing a balance between accuracy and computational cost.

Elucidation of Electronic Structure (HOMO-LUMO analysis)

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A smaller gap generally indicates that a molecule is more easily excitable and more chemically reactive. wuxibiology.com

For organic molecules like diaminoanthracene derivatives, the HOMO is typically localized on the electron-donating parts of the molecule (the amino groups and the aromatic system), while the LUMO is distributed over the electron-accepting regions. In this compound, the amino groups would significantly influence the HOMO energy level.

Computational studies on related diaminoanthraquinone derivatives have shown that the HOMO-LUMO gap can be systematically tuned by chemical modifications. acs.org For instance, extending the π-conjugation of the system tends to lower the LUMO level and decrease the gap, leading to a bathochromic (red) shift in the molecule's absorption spectrum. acs.org While specific values for this compound are not published, DFT calculations on analogous diaminonaphthalene molecules have shown HOMO-LUMO gaps around 4.8 eV. researchgate.net

Table 1: Illustrative HOMO, LUMO, and Energy Gap Data for Analogous Aromatic Diamines (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Naphthalene | - | - | 4.821 | researchgate.net |

| Diaminonaphthalene Isomer | - | - | - | researchgate.net |

| 1,5-Diaminoanthraquinone | - | - | - | acs.org |

| 4-TIPS-Diaminoanthraquinone | - | -3.72 | - | acs.org |

Note: This table is illustrative and compiles data from different studies on related compounds. The specific DFT functional and basis set used can affect the results.

Prediction of Dipole Moments and Atomic Charge Distributions

DFT calculations can accurately predict the dipole moment of a molecule, which arises from an uneven distribution of electron density. The dipole moment is a key factor in how a molecule interacts with itself and with other molecules, including solvents.

Furthermore, DFT provides a means to calculate the partial atomic charges on each atom in the molecule. This charge distribution highlights the electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the nitrogen atoms of the amino groups are expected to carry a negative partial charge, making them nucleophilic centers, while the hydrogen atoms of the amino groups and certain carbon atoms in the aromatic rings would likely be electrophilic.

Table 2: Illustrative Calculated Dipole Moments for an Analogous Compound (1,5-diaminoanthracene)

| Solvent | Dielectric Constant (εr) | Calculated Dipole Moment (µ) |

| Hexane | 1.88 | - |

| Dioxane | 2.21 | - |

| Chloroform (B151607) | 4.81 | - |

| Acetonitrile | 37.5 | - |

Source: Adapted from a study on 1,5-diaminoanthracene. semanticscholar.org Exact values for this compound would require specific calculations.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT is widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. pdx.edu By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, a theoretical NMR spectrum can be generated. purkh.com These predicted spectra are invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data.

For this compound, DFT calculations could predict the chemical shifts for each unique proton and carbon atom. The protons of the amino groups (N-H), the methylene (B1212753) groups at the 9 and 10 positions (C-H), and the aromatic protons on the benzene (B151609) rings would all have distinct predicted chemical shifts. These calculations can be refined by including solvent effects to better match experimental conditions.

Analysis of Reactivity Descriptors (e.g., Electrophilicity Index)

Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. frontiersin.org These are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and the total energy of the system. Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. researchgate.net

These descriptors for this compound would provide quantitative insights into its stability and reactivity towards electrophiles and nucleophiles. For example, a high electrophilicity index would suggest that the molecule is a strong electrophile.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is excellent for studying electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger systems or molecules over time.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally much faster than DFT, allowing for the exploration of many different conformations to find the most stable geometries. For a flexible molecule like this compound, with its non-planar central ring and rotatable amino groups, MM could be used to map out the potential energy surface and identify low-energy conformers.

MD simulations build upon MM by solving Newton's equations of motion for the atoms of the molecule over a period of time. researchgate.net This provides a trajectory that shows how the molecule moves, vibrates, and changes conformation at a given temperature. An MD simulation of this compound could reveal the dynamics of the dihydroanthracene ring puckering and the rotation of the amino groups, providing insights into its structural flexibility and how it might interact with other molecules or a biological target.

Hirshfeld Surface Analysis and Detailed Intermolecular Interaction Studies

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.net It maps the electron distribution of a molecule in a crystal, allowing for the identification and analysis of close contacts between neighboring molecules, such as hydrogen bonds and van der Waals interactions.

For a crystalline sample of this compound, Hirshfeld surface analysis could provide detailed information about its crystal packing. The analysis generates a 3D Hirshfeld surface colored according to the type and strength of intermolecular contacts. It also produces 2D "fingerprint plots" that summarize these interactions quantitatively. researchgate.net

In studies of similar aromatic compounds, Hirshfeld analysis has revealed the dominance of H···H, C-H···π, and hydrogen bonding interactions in the crystal packing. nih.govnih.gov For this compound, the amino groups would be expected to form N-H···N or N-H···π hydrogen bonds, which would be clearly identifiable and quantifiable through this method.

Quantum Chemical Calculations for Nonlinear Optical Properties (e.g., First Hyperpolarizability)

Quantum chemical calculations are instrumental in predicting the nonlinear optical (NLO) properties of molecules, with the first hyperpolarizability (β) being a key parameter for second-order NLO materials. While direct computational studies on the NLO properties of this compound are not extensively documented in publicly available literature, the principles can be understood by examining related structures.

For instance, theoretical investigations into molecules with similar structural motifs, such as 1,4-Diamino-9,10-Anthraquinone, have been conducted using Density Functional Theory (DFT). nih.gov In one such study, the first hyperpolarizability (β) was evaluated to provide a theoretical understanding of its NLO behavior. nih.gov These calculations, often employing basis sets like 6-311G, help in correlating the electronic structure of the molecule with its macroscopic NLO response. nih.gov The presence of amino groups (electron-donating) on the aromatic framework is a critical feature known to enhance NLO properties by facilitating intramolecular charge transfer. In the case of this compound, the two amino groups on the anthracene (B1667546) core would be expected to significantly influence its first hyperpolarizability. The non-planar, boat-like conformation of the central dihydroanthracene ring could also lead to unique NLO characteristics compared to its planar aromatic analogue, anthracene.

Future computational studies on this compound would likely involve optimizing its geometry and then calculating the static and dynamic first hyperpolarizabilities using methods like DFT. The results would be crucial in assessing its potential for applications in photonic and optoelectronic devices.

Table 1: Representative Computational Data for a Related Diamino-Substituted Aromatic Compound

| Compound | Computational Method | Basis Set | Calculated Property | Value |

| 1,4-Diamino-9,10-Anthraquinone | DFT | 6-311G | First Hyperpolarizability (β) | Data specific to this exact calculation was not available in the source. nih.gov |

This table illustrates the type of data generated from quantum chemical calculations for a structurally related molecule to indicate the approach that would be used for this compound.

Conformational Landscape and Energetics

The conformational flexibility of this compound is primarily dictated by the central 9,10-dihydroanthracene (B76342) ring system. This part of the molecule is not planar and exists in a boat-shaped conformation. acs.org The energetics of this conformation and the barriers to ring inversion have been a subject of both experimental and theoretical studies for the parent compound and its derivatives. acs.org

The introduction of two amino groups at the 1 and 8 positions introduces additional degrees of conformational freedom and potential intramolecular interactions. The orientation of the amino groups relative to the aromatic rings and each other will define a complex potential energy surface with several possible minima.

Computational methods, particularly DFT and ab initio calculations, are essential for exploring this conformational landscape. By performing geometry optimizations starting from various initial arrangements of the amino groups, it is possible to locate the different stable conformers and calculate their relative energies. The energy barriers separating these conformers can be determined by locating the transition states. These calculations would reveal the most stable conformation of the molecule in the gas phase and provide insights into its dynamic behavior in solution. Intramolecular hydrogen bonding between the amino groups and the π-system of the aromatic rings could also play a significant role in stabilizing certain conformations, which can be effectively modeled computationally.

Table 2: Conformational Data for the Parent Ring System

| Compound | Method | Key Finding |

| 9,10-Dihydroanthracene | Carbon-13 NMR Spectroscopy | The molecule exists in a non-planar, boat-like conformation. acs.org |

This data for the parent dihydroanthracene structure underpins the expected conformational behavior of its 1,8-diamino derivative.

Computational Modeling of Host-Guest Interactions

The structure of this compound, with its defined three-dimensional shape and the presence of hydrogen-bond-donating amino groups, makes it an interesting candidate for participation in host-guest systems. Computational modeling is a powerful tool to predict and analyze how this molecule might interact with other species. researchgate.net

As a potential guest, the molecule could bind within the cavity of a larger host molecule. The binding affinity and geometry would be governed by a combination of factors, including hydrogen bonding from its amino groups, π-π stacking interactions involving its aromatic rings, and van der Waals forces. Computational techniques like molecular docking and molecular dynamics (MD) simulations can be used to explore potential binding modes and estimate the free energy of binding. researchgate.net

Conversely, derivatives of this compound could be designed to act as hosts for smaller guest molecules. The diamino-substituted rings could form a cleft-like binding site. Computational studies would be crucial in the design of such hosts, allowing for the pre-screening of their binding capabilities for specific guests before undertaking synthetic efforts. These models can elucidate the key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the host-guest complex. mdpi.com For example, computational studies on other host-guest systems have successfully used DFT to optimize geometries and understand the nature of the interactions. mdpi.com

Table 3: Overview of Computational Approaches for Host-Guest Studies

| Computational Method | Application in Host-Guest Chemistry | Relevant Information Provided |

| Molecular Docking | Predicts the preferred orientation of a guest within a host. | Binding geometry, initial estimation of interaction strength. |

| Molecular Dynamics (MD) Simulations | Simulates the time-evolution of the host-guest complex. | Stability of the complex, conformational changes upon binding, binding free energies. researchgate.net |

| Density Functional Theory (DFT) | Calculates the electronic structure and energy of the complex. | Optimized geometry, interaction energies, nature of intermolecular forces. mdpi.com |

Reaction Mechanisms and Chemical Transformations of 9,10 Dihydroanthracene 1,8 Diamine

Hydrogen Abstraction Processes Involving Dihydroanthracene Systems

The 9,10-dihydroanthracene (B76342) core is susceptible to hydrogen abstraction, a fundamental process in many chemical reactions. The carbon-hydrogen bonds at the 9 and 10 positions are notably weaker than typical C-H bonds, with an estimated bond dissociation energy of 78 kcal mol⁻¹. wikipedia.org This reduced bond strength facilitates the removal of a hydrogen atom (H•) by radical species.

Hydrogen atom transfer (HAT) is a key step in a wide array of chemical and biological processes. nih.gov In the context of dihydroanthracene systems, HAT reactions have been observed with various radicals and transition metal complexes. For example, the reaction of a high-valent iron imido complex with 9,10-dihydroanthracene results in the formation of anthracene (B1667546) through hydrogen abstraction. nih.gov The driving force for these reactions often correlates with the bond strengths of the reacting species. nih.gov The study of such processes provides valuable insights into reaction mechanisms and the reactivity of C-H bonds.

Oxidative Aromatization Reactions to Anthracene

The conversion of 9,10-dihydroanthracene and its derivatives to the corresponding fully aromatic anthracene system is a common and important transformation. This oxidative aromatization can be achieved using a variety of reagents and conditions.

Molecular oxygen, in the presence of a promoter like activated carbon, can effectively oxidize 9,10-dihydroanthracenes to anthracenes. sigmaaldrich.com Biomimetic iron complexes have also been studied for their ability to catalyze the oxidation of 9,10-dihydroanthracene to anthracene. acs.orgresearchgate.net These studies, often employing density functional theory, model the reaction in solution and consider the influence of various factors like counterions and solvent molecules on the reaction mechanism. acs.orgresearchgate.net

In some cases, the oxidation is part of a domino reaction sequence. For instance, the dehydrogenation of 9,10-dihydroanthracene to anthracene can be followed by a Diels-Alder cycloaddition in the presence of a suitable dienophile. eurekaselect.comresearchgate.net The oxidant in such reactions can be the dienophile itself or even atmospheric oxygen, with activated carbon accelerating the initial dehydrogenation step. eurekaselect.com

Reduction Mechanisms of Related Imino Derivatives

The reduction of imino derivatives, which can be formed from the diamine functionality of 9,10-dihydroanthracene-1,8-diamine, is a significant area of study. Imines can be reduced to amines using various reducing agents. A common method is reductive amination, where an aldehyde or ketone first reacts with an amine to form an imine, which is then reduced in situ. researchgate.netredalyc.org

For instance, the reductive amination of a carbaldehyde derived from a protected aloe-emodin, a molecule with a similar anthracene core, has been reported using sodium borohydride (B1222165) in methanol. researchgate.netredalyc.org The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. researchgate.netredalyc.org

Another important reducing agent for multiple bonds is diimide (N₂H₂), which is a reactive intermediate that reduces alkynes and alkenes to alkanes. wikipedia.orgorganicreactions.orgyoutube.com The reduction with diimide typically occurs via a concerted, syn-addition of two hydrogen atoms across the multiple bond. wikipedia.orgyoutube.com This method is particularly useful for reducing unpolarized carbon-carbon double or triple bonds and is tolerant of many other functional groups. wikipedia.org The reactivity of diimide is influenced by the substitution pattern of the multiple bond, with less substituted bonds being more reactive. wikipedia.orgyoutube.com

Electrophilic and Nucleophilic Substitution Reactions on the Dihydroanthracene Core

The aromatic rings of the 9,10-dihydroanthracene scaffold are susceptible to electrophilic substitution reactions. The electron density distribution in the anthracene system favors substitution at the 9 and 10 positions. quora.com However, in 9,10-dihydroanthracene, these positions are saturated. Therefore, electrophilic attack occurs on the outer aromatic rings. The presence of the amino groups in this compound would further activate the rings towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to the amino groups. The regioselectivity of these reactions can be influenced by the substituents already present on the rings. researchgate.netresearchgate.net

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly on electron-deficient aromatic rings. nih.gov While the dihydroanthracene core itself is not inherently electron-deficient, the introduction of electron-withdrawing groups could facilitate SNAr. The mechanism of SNAr reactions can be either stepwise, proceeding through a stable anionic intermediate (a Meisenheimer complex), or concerted. nih.gov Recent studies have shown that many SNAr reactions exist on a mechanistic continuum between these two extremes. nih.gov

Carbon-Hydrogen and Nitrogen-Hydrogen Bond Activation Studies

The activation of C-H and N-H bonds is a central theme in modern chemistry, with significant implications for the development of new catalytic processes. In the context of this compound, both types of bonds are present and their activation can lead to a variety of useful transformations.

The C-H bonds at the 9 and 10 positions of the dihydroanthracene core are relatively weak and can be activated through processes like hydrogen atom transfer, as discussed in section 5.1. wikipedia.org The activation of aromatic C-H bonds on the outer rings can also be achieved, often through the use of transition metal catalysts, leading to C-H functionalization reactions.

The N-H bonds of the amino groups are also reactive. Their activation is a key step in many reactions, such as the formation of imines and amides. The acidity of the N-H bond can be determined, which provides thermodynamic data relevant to hydrogen atom transfer reactions involving the amino group. nih.gov

Diels-Alder Cycloaddition Reactions on Dihydroanthracene Scaffolds

The 9,10-dihydroanthracene scaffold itself does not act as a diene in the Diels-Alder reaction. However, as mentioned in section 5.2, it can be a precursor to anthracene, which readily undergoes [4+2] cycloaddition reactions. eurekaselect.comresearchgate.net The central ring of anthracene acts as the diene, reacting with a variety of dienophiles. truman.edublogspot.comipl.org

The Diels-Alder reaction is a concerted process that forms a six-membered ring. truman.edu The reaction of anthracene with dienophiles like maleic anhydride (B1165640) is a classic example, leading to the formation of a 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride adduct. truman.edublogspot.comipl.orgscribd.com The regioselectivity of the Diels-Alder reaction with substituted anthracenes is typically at the 9,10-positions, driven by the preservation of aromaticity in the outer rings. researchgate.netresearchgate.net However, in some cases, unusual 1,4-regioselectivity has been observed with anthracene-derived macrocyclic receptors. rsc.org

Stereochemical Aspects of Chemical Transformations (e.g., Tröger Base Formation)

The synthesis of chiral molecules from achiral or racemic starting materials is a significant challenge in organic chemistry. For a molecule like this compound, which is prochiral, reactions can lead to the formation of chiral products.

One important aspect of stereochemistry is chiral resolution, the process of separating a racemic mixture into its individual enantiomers. wikipedia.org A common method for resolving amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. wikipedia.orgrsc.org These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. ardena.com

While the direct formation of a Tröger's base from this compound is not explicitly detailed in the provided context, the principles of its formation are relevant. Tröger's bases are chiral, bridged bicyclic diamines, and their synthesis often involves the reaction of an amine with a methylene (B1212753) source. The stereochemical outcome of such reactions is of great interest. The ability to control the stereochemistry and resolve the resulting enantiomers is crucial for applications where a single enantiomer is required.

Supramolecular Chemistry and Host Guest Interactions of 9,10 Dihydroanthracene 1,8 Diamine Frameworks

Design and Synthesis of Macrocyclic and Cage-like Hosts Incorporating Dihydroanthracene Units

The construction of macrocyclic and cage-like hosts from diamine precursors is a well-established strategy in supramolecular synthesis. The non-planar, V-shaped geometry of the 9,10-dihydroanthracene (B76342) unit is an attractive feature for creating three-dimensional cavities, a departure from the planar cavities of many aromatic macrocycles.

The primary approach to integrating the 9,10-dihydroanthracene-1,8-diamine unit into a larger cyclic structure involves condensation reactions with complementary difunctional linkers. Common strategies include:

Amide Bond Formation: Reacting the diamine with dicarboxylic acid chlorides or other activated diacids under high-dilution conditions to favor intramolecular cyclization over polymerization. This would yield a diamide (B1670390) macrocycle where the NH groups can act as hydrogen-bond donors.

Imine Condensation: Reaction with dialdehydes results in the formation of macrocyclic Schiff bases. These imine linkages can be subsequently reduced to form more flexible and stable macrocyclic polyamines. mdpi.com This method is often employed in the one-pot synthesis of cage compounds. acs.orgresearchgate.net

Alkylation Reactions: Direct reaction between the diamine and bis(bromomethyl) or other dihalide compounds can form macropolycyclic cage compounds, often in a straightforward, one-step coupling reaction. nih.gov

A notable parallel can be drawn to the synthesis of shape-persistent macrocycles from the structurally related 1,8-diazaanthracene . In one study, four such macrocycles were synthesized, each incorporating three 1,8-diazaanthracene units linked by phenyl groups. nih.gov The synthesis involved a palladium-catalyzed Suzuki coupling reaction, demonstrating a modern approach to constructing rigid, shape-persistent architectures. One of the resulting macrocycles was observed to form a stable dimer in solution, driven by efficient dispersion interactions over large contact areas. nih.gov This highlights how the specific geometry of the anthracene-based unit can direct higher-order self-assembly.

Similarly, cage-like structures can be envisioned by using tripodal or other three-dimensional linkers that react with the diamine units. The synthesis of such cage compounds often relies on dynamic covalent chemistry, such as imine formation, which allows for error-correction and thermodynamic templating to yield the most stable cage structure. acs.org

Formation of Inclusion Complexes and Pseudorotaxanes

Once synthesized, macrocycles containing diamide or polyamine functionalities derived from the this compound unit would be prime candidates for forming host-guest complexes. The internal cavity, defined by the rigid dihydroanthracene walls and the more flexible linker units, could encapsulate guest molecules of a complementary size and shape.

A particularly interesting application is the formation of pseudorotaxanes , where a linear guest molecule threads through the cavity of the macrocycle. This threading is not random but is directed by specific non-covalent interactions. For macrocycles containing amide groups, hydrogen bonding is a primary driving force. nih.gov The amide N-H groups of the macrocycle can act as hydrogen bond donors to recognize and bind complementary acceptor sites on the thread-like guest. nih.gov

For example, studies on other ditopic amide-based macrocycles have shown that they can form stable 1:1 complexes with peptide-based threads. nih.gov The process can be followed by 1H NMR titration experiments, where significant chemical shifts in the protons of both the host and guest signal the formation of the pseudorotaxane assembly. nih.gov In some cases, the assembly can be cooperative, leading to more complex structures like cyclic hetero royalsocietypublishing.orgpseudorotaxanes. nih.gov The stability of such complexes is often dependent on the solvent, with polar, competitive solvents capable of disrupting the hydrogen bonds and causing disassembly. nih.gov

The formation of inclusion complexes can be confirmed through various methods, including Fourier-transform infrared spectroscopy (FTIR), powder X-ray diffraction (XRD), and thermogravimetric analysis (TGA), which can reveal changes in the physical properties of the materials upon complex formation. nih.gov

Host-Guest Binding Studies

Quantitative analysis of host-guest interactions is crucial for understanding the stability and selectivity of a given host system.

The strength of the interaction between a host and a guest is quantified by the association constant (Ka), while the ratio in which they bind is the stoichiometry. A common and powerful method for determining these parameters is NMR titration . nih.govdu.eduyoutube.com In a typical experiment, a solution of the guest is incrementally added to a solution of the host (or vice versa) at a constant temperature, and the 1H NMR spectrum is recorded after each addition. The formation of the host-guest complex causes changes in the chemical shifts of specific protons on both molecules. By plotting the change in chemical shift (Δδ) against the guest concentration, a binding isotherm is generated. This curve can then be fitted to a specific binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant Ka. squarespace.com

The stoichiometry of the complex can often be determined from a Job plot, where the total molar concentration of the host and guest is kept constant while their mole fraction is varied. The mole fraction at which the measured property (e.g., Δδ) is maximal indicates the stoichiometry of the complex. acs.org Other techniques like UV-Vis spectrophotometry and isothermal titration calorimetry (ITC) are also widely used. acs.orgrsc.org

For a hypothetical 1:1 complex between a dihydroanthracene-based macrocycle and a guest, the binding data might look as follows:

| Guest Concentration (mM) | Δδ of Host Proton (ppm) |

| 0.0 | 0.000 |

| 0.2 | 0.085 |

| 0.4 | 0.158 |

| 0.6 | 0.221 |

| 0.8 | 0.275 |

| 1.0 | 0.322 |

| 1.5 | 0.410 |

| 2.0 | 0.473 |

| 3.0 | 0.551 |

| 4.0 | 0.600 |

| This table is representative and does not contain real experimental data. |

A key goal in host design is achieving selectivity for one type of guest over another. The V-shaped, non-planar structure of the 9,10-dihydroanthracene unit makes its derived hosts particularly interesting for distinguishing between planar and non-planar guests. It is conceivable that the concave cavity would preferentially bind guests with a complementary shape.

Research on other systems has demonstrated this principle effectively. For instance, a water-soluble, triply interlocked cage has shown the ability to selectively encapsulate planar aromatic guests like anthracene (B1667546) and phenanthrene (B1679779) while excluding non-planar guests. nih.gov This selectivity allowed for the efficient separation of 9,10-dihydroanthracene (the non-planar guest) from anthracene (the planar guest) via aqueous extraction, a challenging separation in industrial processes. nih.gov Similarly, dinuclear silver(I)-macrocycles have been designed to recognize both planar (anthracene) and non-planar (triptycene) aromatic hydrocarbons through multipoint Ag–π bonding, demonstrating that specific interactions can be tailored to different geometries. rsc.org A host based on this compound might show the opposite selectivity, favoring bent or non-planar guests that fit snugly within its pre-organized cavity.

The stability of supramolecular complexes, especially those held together by directional forces like hydrogen bonds, is highly sensitive to the surrounding environment.

Solvent: The choice of solvent plays a critical role. nih.gov In the context of amide-based macrocycles, non-polar, non-competitive solvents like chloroform (B151607) or dichloromethane (B109758) would facilitate strong hydrogen bonding between the host and guest. In contrast, polar, protic solvents (like methanol) or strong hydrogen-bond acceptors (like DMSO) would compete for the hydrogen bonding sites on both the host and guest, significantly weakening the complex and lowering the association constant. acs.orgresearchgate.net This solvent-dependence can be a useful tool, allowing for the controlled assembly and disassembly of the complex.

Temperature: Temperature affects the thermodynamics of binding. For many host-guest systems, increasing the temperature leads to a decrease in the association constant, as the entropic penalty of association becomes more significant. In systems where hydrogen bonding is the dominant interaction, the bonds are weakened at higher temperatures, favoring dissociation of the complex. Time-resolved phosphorescence mapping and other temperature-dependent spectroscopic methods can be used to study these effects. chinesechemsoc.org

Molecular Recognition Phenomena (e.g., nucleic acid recognition motifs)

Macrocyclic polyamines are a well-studied class of compounds known for their ability to recognize and bind biological macromolecules, most notably nucleic acids like DNA and RNA. royalsocietypublishing.orgwiley-vch.deresearchgate.net These macrocycles, which would be the result of reducing the imine-based macrocycles formed from this compound, are typically protonated at physiological pH, bearing multiple positive charges.

This positive charge drives the interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA through strong electrostatic interactions. wiley-vch.denih.gov This binding is generally non-specific with respect to the base sequence but can be highly effective. nih.gov The macrocyclic structure provides a pre-organized arrangement of positive charges that can lead to stronger binding (a "macrocyclic effect") compared to linear polyamines. royalsocietypublishing.org

The consequences of this binding can be significant:

DNA Condensation: The neutralization of the negative charges on the phosphate backbone by the polyamine allows the DNA to condense into a more compact structure. nih.gov

Protection: The bound macrocycle can protect the nucleic acid from degradation by nucleases. wiley-vch.de

Cellular Delivery: This interaction forms the basis for using macrocyclic polyamines as non-viral vectors for gene delivery, where they encapsulate and transport DNA or RNA into cells. wiley-vch.de

Spectroscopic studies, such as Raman spectroscopy, have shown that polyamines primarily interact with the phosphate groups of DNA without significantly disrupting the native B-form secondary structure. nih.gov Therefore, a host derived from this compound could potentially serve as a scaffold for developing new agents for DNA recognition and manipulation.

Self-Assembly Processes and Coordination-Driven Assemblies

The unique structural geometry of this compound, featuring a V-shaped bicyclic core with amino groups positioned at the 1 and 8 positions, suggests its potential as a versatile building block in supramolecular chemistry. The spatial arrangement of the two amino groups could facilitate the formation of well-defined hydrogen-bonded networks or act as effective coordination sites for metal ions, leading to the construction of complex supramolecular architectures.

In theory, the diamine could participate in self-assembly through various non-covalent interactions, including hydrogen bonding between the amine functionalities and π-π stacking of the anthracene cores. These interactions could lead to the formation of discrete oligomers, extended one-dimensional chains, or more complex two-dimensional sheets.

Furthermore, the diamine is a candidate for coordination-driven self-assembly. The two amino groups can act as a bidentate ligand, chelating to a single metal center or bridging between multiple metal centers to form metallacycles or metallopolymers. The choice of metal ion, with its specific coordination geometry and number, would be expected to dictate the size, shape, and properties of the resulting supramolecular assembly.

Despite this potential, specific studies detailing these processes with this compound are scarce. One report mentions its synthesis as a monomer for topochemical approaches to two-dimensional polymers, hinting at its role in forming ordered assemblies, but does not provide further details on the self-assembly behavior itself. ethz.ch

Post-Assembly Modification Strategies within Supramolecular Architectures

The concept of post-assembly modification involves the chemical transformation of functional groups on pre-formed supramolecular structures. This powerful strategy allows for the synthesis of complex architectures that are not directly accessible through self-assembly and enables the fine-tuning of the properties of the final assembly.

For supramolecular systems based on this compound, the primary amino groups would be the most likely targets for post-assembly modification. These groups could undergo a variety of chemical reactions, such as acylation, alkylation, or imine formation, after the initial self-assembly or coordination process. Such modifications could be used to alter the solubility, electronic properties, or host-guest binding capabilities of the supramolecular architecture. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar solvents, while the incorporation of photoactive groups could lead to light-responsive materials.

Applications in Polymer Chemistry and Advanced Materials Science

Synthesis of Novel Polymeric Materials

The two primary amino groups of 9,10-dihydroanthracene-1,8-diamine allow it to be incorporated into a variety of polymer structures through condensation polymerization reactions.

Tröger's base polymers are a class of microporous polymers synthesized through the condensation reaction of an aromatic diamine with a formaldehyde (B43269) source, typically in an acidic medium. The resulting polymer backbone incorporates the rigid, V-shaped Tröger's base unit, which prevents efficient chain packing and creates intrinsic microporosity.

While the direct synthesis of Tröger's base polymers from this compound is not extensively documented in publicly available research, studies on structurally related monomers provide significant insight into the potential of this compound. For instance, a novel Tröger's base polymer has been synthesized from 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene. orientjchem.orgresearchgate.net This monomer shares the same core dihydroanthracene structure, with the addition of four methyl groups. The polymerization is typically carried out using dimethoxymethane (B151124) (DMM) as a formaldehyde equivalent and trifluoroacetic acid (TFA) as both the solvent and catalyst. orientjchem.org The resulting polymer demonstrated good thermal stability and significant microporosity. orientjchem.orgresearchgate.net

The synthesis of this related polymer involved a multi-step process starting from anthracene (B1667546), which was first alkylated, then nitrated, and finally reduced to yield the diamine monomer. orientjchem.org The subsequent polymerization with DMM in TFA yielded a white, soluble polymer. orientjchem.orgresearchgate.net Given the structural similarities, it is highly probable that this compound could undergo a similar polymerization to produce a Tröger's base polymer with inherent microporosity. The rigidity of the dihydroanthracene unit is a key factor in the formation of these porous materials. rsc.org

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. savemyexams.com These properties are a direct result of the rigid aromatic backbones and strong intermolecular hydrogen bonding between the amide linkages. The synthesis of aromatic polyamides typically involves the polycondensation of an aromatic diamine with an aromatic diacid chloride. nih.gov

The incorporation of bulky, non-coplanar monomers into polyamide backbones is a known strategy to enhance their solubility in organic solvents, which is often a challenge for rigid-rod aramids. The V-shaped structure of this compound makes it an ideal candidate for producing more processable, yet still highly thermally stable, polyamides.